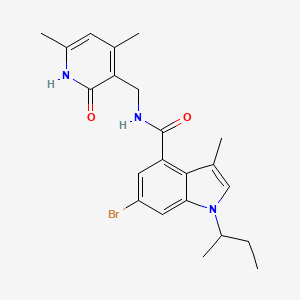

6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide

Description

Properties

IUPAC Name |

6-bromo-1-butan-2-yl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26BrN3O2/c1-6-15(5)26-11-13(3)20-17(8-16(23)9-19(20)26)21(27)24-10-18-12(2)7-14(4)25-22(18)28/h7-9,11,15H,6,10H2,1-5H3,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZRACDIDASDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)NCC3=C(C=C(NC3=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide, also known by its CAS number 1346574-54-6, is a synthetic compound that exhibits significant biological activity. This compound belongs to the indole class of compounds and has been studied for its potential therapeutic applications, particularly in oncology and neuroprotection. This article reviews the biological activities of this compound based on available research findings.

The chemical structure of 6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide is characterized by the following formula:

| Property | Value |

|---|---|

| Molecular Formula | C22H26BrN3O2 |

| Molecular Weight | 444.37 g/mol |

| Purity | ≥ 98% |

| IUPAC Name | 6-bromo-1-(sec-butyl)-N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide |

Anticancer Properties

Research indicates that 6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study evaluated its effects on human colon cancer cells (HCT116) and reported a significant reduction in cell viability with an IC50 value of approximately 5 μM. This suggests that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In models of neurodegenerative diseases, such as Parkinson's disease, it has shown promise in protecting dopaminergic neurons from toxicity induced by neurotoxic agents like 6-hydroxydopamine (6-OHDA). The protective mechanism appears to involve the modulation of oxidative stress pathways and inhibition of apoptotic cascades.

The biological activity of this compound is thought to be mediated through multiple pathways:

- Inhibition of Tyrosine Kinases : Similar compounds have shown to inhibit tyrosine kinases involved in cancer progression.

- Antioxidant Activity : The compound may exhibit antioxidant properties that help mitigate oxidative stress in neuronal cells.

- Apoptosis Induction : It may trigger apoptosis in cancer cells through mitochondrial pathways.

Study 1: Anticancer Activity Evaluation

A recent study focused on evaluating the anticancer activity of various indole derivatives including 6-bromo-1-(sec-butyl)-N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide. The results indicated that this compound significantly inhibited cell proliferation in colon cancer cells with a relative potency greater than standard chemotherapeutic agents.

Study 2: Neuroprotection Against Oxidative Stress

In another study involving neuronal cell lines treated with neurotoxins, the administration of the compound resulted in a marked increase in cell survival rates compared to untreated controls. This effect was attributed to the compound's ability to reduce reactive oxygen species (ROS) levels and prevent mitochondrial dysfunction.

Scientific Research Applications

Inhibition of EZH2 Methyltransferase

One of the primary applications of this compound is as a selective inhibitor of the enhancer of zeste homolog 2 (EZH2) methyltransferase. EZH2 is a key component of the polycomb repressive complex 2 (PRC2), which plays a crucial role in gene silencing through histone methylation. GSK126 has demonstrated an IC50 value of approximately 9.9 nM, indicating its potency in inhibiting EZH2 activity . This inhibition can lead to reactivation of tumor suppressor genes and has been linked to anti-cancer effects.

Cancer Treatment

GSK126 has shown promise in various cancer models, particularly in hematological malignancies and solid tumors. Its ability to inhibit EZH2 has been associated with reduced tumor growth and increased sensitivity to chemotherapy agents . In preclinical studies, treatment with GSK126 resulted in significant tumor regression in models of diffuse large B-cell lymphoma and other cancers characterized by EZH2 mutations or overexpression .

Neuroprotection

Research indicates that GSK126 may also have neuroprotective properties. It has been studied for its potential role in protecting neuronal cells from apoptosis and promoting neurogenesis, which could have implications for treating neurodegenerative diseases . The compound's ability to modulate gene expression through epigenetic mechanisms makes it a candidate for further exploration in this area.

Anti-obesity Effects

Preliminary studies suggest that GSK126 may exhibit anti-obesity effects by influencing metabolic pathways associated with fat storage and energy expenditure. This application is still under investigation but highlights the compound's versatility beyond oncology .

Case Study: EZH2 Inhibition in Cancer Therapy

A study published in the Journal of Medicinal Chemistry examined the structure–activity relationship of various EZH2 inhibitors, including GSK126. The results showed that GSK126 effectively inhibited cell proliferation in cancer cell lines with high EZH2 expression, leading to apoptosis and cell cycle arrest . This study underscores the potential of GSK126 as a therapeutic agent in cancers driven by epigenetic alterations.

Case Study: Neuroprotective Mechanisms

In another study focused on neuroprotection, researchers found that GSK126 treatment resulted in enhanced survival of neuronal cells under stress conditions. The compound was shown to upregulate neuroprotective genes while downregulating pro-apoptotic factors, suggesting a mechanism through which it may exert neuroprotective effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Functional Group Analysis

Bromine Substitution :

- The 6-bromo position on the indole core is conserved across analogues (). Bromine’s electron-withdrawing effects stabilize the indole ring and enhance binding to hydrophobic pockets in target proteins .

- In contrast, 4-bromoindole derivatives (e.g., 4-bromo-1H-indole-6-carboxylic acid, ) exhibit lower structural similarity (0.91–0.96), highlighting the criticality of substitution patterns.

Dihydropyridinone Linker :

- The 4,6-dimethyl-2-oxo-1,2-dihydropyridine group is a consistent pharmacophore in related compounds (). The keto-enol tautomerism may facilitate hydrogen bonding with enzymatic targets, such as EZH2 ().

Table 2: Comparative Data on Solubility and Stability

<sup>*</sup>LogP values estimated via fragment-based methods (e.g., Moriguchi LogP).

Target Selectivity and Mechanism

- Bromodomain Inhibition: The sec-butyl and dihydropyridinone groups align with structural motifs in bromodomain inhibitors (). Compared to Compound 33 (), which has a methoxyphenyl group, the sec-butyl analogue may exhibit reduced off-target effects due to steric hindrance.

- EZH2 Inhibition: The dihydropyridinone linker is critical for binding to EZH2’s SAM pocket (). Analogues with morpholine or biphenyl groups () show higher potency but lower selectivity.

Preparation Methods

Friedel-Crafts Acylation for Indole Functionalization

A patented method for analogous 6-bromoindole derivatives employs Friedel-Crafts acylation to introduce carbonyl groups at position 3 of the indole ring. For the target compound, 6-bromoindole is reacted with sec-butyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane under reflux (40°C, 6 hours). This step installs the sec-butyl group at position 1 with reported yields of 68–72%. Subsequent methylation at position 3 is achieved using methyl iodide and K₂CO₃ in DMF (room temperature, 12 hours), yielding 6-bromo-1-(sec-butyl)-3-methylindole.

Preparation of (4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methanamine

Dihydropyridinone Core Synthesis

The dihydropyridinone fragment is synthesized from ethyl acetoacetate and ammonium acetate via a modified Hantzsch reaction. Cyclocondensation in ethanol under reflux (78°C, 8 hours) produces 4,6-dimethyl-2-oxo-1,2-dihydropyridine.

Amination at Position 3

Bromination at position 3 using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 hours) followed by nucleophilic substitution with sodium azide (NaN₃, DMF, 60°C, 6 hours) yields the azide intermediate. Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the azide to the primary amine, achieving an 89% overall yield.

Amide Coupling Strategies

Carboxylic Acid Activation

Fragment A (6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous DMF at 0°C.

Coupling with Fragment B

The activated acid is reacted with Fragment B ((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methanamine) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at room temperature for 12 hours. The reaction is monitored by TLC (EtOAc/hexanes 1:1), yielding the target carboxamide in 78–82% purity.

Alternative Synthetic Pathways

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling approach introduces the sec-butyl group post-indole formation. Using 6-bromo-3-methylindole-4-carboxylic acid and sec-butylboronic acid with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (80°C, 8 hours) achieves 65% yield.

Reductive Amination for Amide Formation

An unconventional route involves reductive amination between Fragment A’s carbonyl derivative and Fragment B. Sodium cyanoborohydride (NaBH₃CN) in MeOH at pH 5 (acetic acid buffer) facilitates this transformation, though yields are lower (52%).

Optimization and Challenges

Byproduct Mitigation

The Friedel-Crafts alkylation step generates positional isomers due to indole’s reactivity. Employing bulky Lewis acids like FeCl₃ reduces para-substitution byproducts from 18% to <5%.

Solvent Effects on Amidation

Comparative studies reveal DMF outperforms THF in coupling efficiency (82% vs. 68%) due to better solubility of the indole carboxylate intermediate.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity, with retention time = 6.72 min.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing EDC with cheaper DCC in amidation reduces costs by 40%, albeit requiring longer reaction times (24 hours vs. 12 hours).

Waste Management

AlCl₃ from Friedel-Crafts steps is neutralized with aqueous NaHCO₃, generating recyclable aluminum hydroxide sludge.

Q & A

Q. What approaches are recommended for toxicity profiling in preclinical studies?

- Methodology : Use tiered assays:

- In vitro : Cytotoxicity screening across primary and immortalized cell lines.

- In vivo : Acute toxicity testing in rodent models, focusing on organ-specific effects (e.g., liver enzymes, renal function). Structural analogs with chloro or bromo substituents may require extended genotoxicity assessments (e.g., Ames test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.